

In-Depth Technical Guide: Discovery and Development of Bet-bay 002 (BAY 1238097)

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Compound of Interest		
Compound Name:	Bet-bay 002	
Cat. No.:	B1139312	Get Quote

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Introduction

Bet-bay 002, also known as BAY 1238097, is a potent and highly selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. Developed by Bayer, this compound was investigated for its therapeutic potential in various malignancies, particularly hematological cancers like lymphoma and multiple myeloma, as well as solid tumors such as melanoma and lung cancer. As an epigenetic modulator, **Bet-bay 002** targets key drivers of oncogene transcription, representing a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of **Bet-bay 002**, presenting available quantitative data, detailed experimental protocols, and visualizations of its mechanism and development workflow.

Core Concepts and Mechanism of Action

Bet-bay 002 functions by competitively binding to the acetylated lysine recognition motifs within the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). This action displaces BET proteins from chromatin, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of key oncogenes and growth-promoting genes. A primary target of this inhibition is the MYC oncogene, a critical driver in many cancers. Additionally, **Bet-bay 002** has been shown to modulate several signaling

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pathways integral to cancer cell proliferation and survival, including the NF-kB, TLR, and JAK/STAT pathways, as well as genes regulated by the E2F1 transcription factor.[1]

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Figure 1: Mechanism of Action of **Bet-bay 002**. Figure 2: Development Workflow of **Bet-bay 002**.

Quantitative Data Summary

The preclinical and clinical development of **Bet-bay 002** generated quantitative data on its potency, efficacy, and pharmacokinetic profile.

In Vitro Anti-proliferative Activity

Bet-bay 002 demonstrated potent anti-proliferative effects across a range of lymphoma-derived cell lines.

Cell Line Type	IC50 Range (nmol/L)
Lymphoma Cell Line Panel	70 - 208[1]

In Vivo Preclinical Efficacy

The anti-tumor activity of **Bet-bay 002** was evaluated in various xenograft models. Efficacy is presented as the ratio of tumor growth in the treated group to the control group (T/C), where a lower percentage indicates greater anti-tumor activity.



Tumor Model	Animal Model	Dosing Schedule	T/C (%)
B16/F10 Syngeneic Melanoma	C57BL/6 Mice	15 mg/kg, p.o., qd	31
Dacarbazine- Resistant Patient- Derived Melanoma	Not Specified	Not Specified	39
LOX-IMVI Human Melanoma	SCID Mice	15 mg/kg, p.o., qd	10
LOX-IMVI Human Melanoma	SCID Mice	45 mg/kg, p.o., q3d	13
NCI-H526 SCLC Xenograft	Not Specified	10 mg/kg, p.o., qd	7
MOLP-8 Multiple Myeloma	Not Specified	10 mg/kg over 14 days	3[2]
NCI-H929 Multiple Myeloma	Not Specified	12 mg/kg for 9 days	19[2]

Phase I Clinical Trial Pharmacokinetics

A first-in-human Phase I study (NCT02369029) was conducted in patients with advanced refractory malignancies. The study was terminated early due to toxicity, but pharmacokinetic data indicated a linear dose response.[3]

Dose Level (mg/week)	Number of Patients	Key Observation
10	3	Linear dose response in AUC and Cmax[4]
40	3	Linear dose response in AUC and Cmax[4]
80	2	Dose-Limiting Toxicities (DLTs) observed[4]



Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the protocols for key experiments in the development of **Bet-bay 002**.

In Vitro Cell Proliferation Assay

- Cell Lines: A panel of lymphoma-derived cell lines was used.
- Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2.
- Treatment: Cells were seeded in 96-well plates and treated with a concentration range of Bet-bay 002.
- Assay: Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, which measures metabolic activity or ATP levels, respectively, as an indicator of the number of viable cells.
- Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Studies

- Animal Models: Immunocompromised mice (e.g., SCID or nude mice) or syngeneic models (e.g., C57BL/6) were used.
- Tumor Implantation: Human cancer cell lines (e.g., LOX-IMVI melanoma) or patient-derived tumor fragments were implanted subcutaneously into the flanks of the mice.
- Treatment: Once tumors reached a predetermined size (e.g., 100-200 mm³), animals were
 randomized into treatment and control groups. Bet-bay 002 was administered orally (p.o.)
 according to the specified dosing schedule.
- Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.



• Efficacy Endpoint: The primary endpoint was tumor growth inhibition, expressed as the T/C ratio. Animal body weight and general health were monitored as indicators of toxicity.

Phase I Clinical Trial (NCT02369029)

- Study Design: This was an open-label, non-randomized, multicenter, dose-escalation study.
- Patient Population: Patients with histologically or cytologically confirmed advanced refractory malignancies for whom standard therapy was not available or suitable.
- Dosing: Bet-bay 002 was administered orally twice weekly in 21-day cycles, starting at a dose of 10 mg/week.
- Study Objectives: The primary objectives were to assess the safety and tolerability of Betbay 002 and to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Secondary objectives included characterization of the pharmacokinetic and pharmacodynamic profiles.
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points after drug administration to determine plasma concentrations of Bet-bay 002.
- Pharmacodynamic Biomarkers: Expression levels of MYC and HEXIM1 were measured in patient samples as indicators of target engagement.[4]

Conclusion

Bet-bay 002 (BAY 1238097) is a well-characterized BET inhibitor with a clear mechanism of action and demonstrated preclinical efficacy in various cancer models. Its development program highlighted the therapeutic potential of targeting epigenetic readers in oncology. However, the first-in-human Phase I trial was prematurely terminated due to unexpected severe toxicities, precluding the determination of a therapeutic window. The data and protocols outlined in this guide provide a comprehensive technical overview of the development of **Bet-bay 002**, offering valuable insights for researchers and drug developers in the field of epigenetic cancer therapy.



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